双溴丙胺异硫酸盐

描述

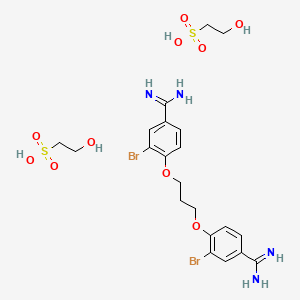

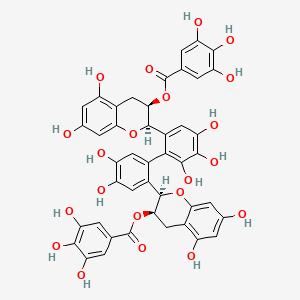

Dibrompropamidine isetionate, also known as Dibrompropamidine isetionate, is a useful research compound. Its molecular formula is C19H24Br2N4O6S and its molecular weight is 596.3 g/mol. The purity is usually 95%.

The exact mass of the compound Dibrompropamidine isetionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528031. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Dibrompropamidine isetionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibrompropamidine isetionate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在烧伤治疗中的应用

双溴丙胺异硫酸盐已被评估用于治疗烧伤。尽管最初认为是有益的,但后续研究对其适用性提出了担忧。例如,Cruickshank 等人 (1955) 在《英国整形外科杂志》中报道,根据四组观察结果,发现双溴丙胺异硫酸盐不适合在烧伤中常规应用。该评估导致放弃使用它,而支持更安全、更有效的药物 (Cruickshank 等人,1955)。

局部应用中的抗真菌和抗菌成分

双溴丙胺异硫酸盐已被用作乳膏中的活性抗菌和抗真菌成分,例如 Brulidine® 乳膏。它于 1959 年引入局部应用。然而,在使用后已报告了一些接触性过敏事件,这凸显了在应用中需要谨慎 (Lützow-Holm & Rønnevig,1988)。

接触性过敏发生率

该化合物是可通过柜台购买的,已与接触性过敏病例相关联。Berents 和 Nodenes (2009) 讨论了外伤伤口和随后感染的高发生率,双溴丙胺通常用作防腐剂。然而,由于其非处方药状态,接触性过敏的潜在漏报是一个问题 (Berents & Nodenes,2009)。

作用机制

Target of Action

Dibrompropamidine isetionate is primarily used as an antiseptic . It is used in ointments and eyedrops to treat minor eye or eyelid infections, such as conjunctivitis and blepharitis . The primary targets of this compound are the harmful microorganisms that cause these infections .

Mode of Action

As an antiseptic, it is known to work by destroying harmful microorganisms or inhibiting their activity . This helps to prevent the spread of infection and aids in the healing process.

Biochemical Pathways

As an antiseptic, it likely disrupts essential processes in the microorganisms, leading to their destruction or inhibition .

Pharmacokinetics

It is known to be freely soluble in water, soluble in glycerol, sparingly soluble in ethanol (96%), and practically insoluble in chloroform, in ether, in liquid paraffin, and in fixed oils . These properties may influence its bioavailability and effectiveness as a treatment.

Result of Action

The result of Dibrompropamidine isetionate’s action is the treatment of minor eye or eyelid infections . By destroying or inhibiting the activity of harmful microorganisms, it helps to reduce inflammation and irritation, promoting healing and recovery .

Action Environment

The action of Dibrompropamidine isetionate can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in aqueous environments . Additionally, factors such as the pH of the environment, the presence of other substances, and the specific characteristics of the infection site could potentially influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Dibrompropamidine isetionate plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with bacterial and fungal cell membranes, leading to increased permeability and subsequent cell death . The compound is known to interact with enzymes and proteins involved in cell wall synthesis and repair, disrupting these processes and inhibiting microbial growth . Additionally, dibrompropamidine isetionate can bind to nucleic acids, interfering with DNA replication and transcription .

Cellular Effects

Dibrompropamidine isetionate affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing leakage of cellular contents . The compound also influences cell signaling pathways by inhibiting key enzymes involved in signal transduction . Furthermore, dibrompropamidine isetionate can alter gene expression by binding to DNA and preventing transcription . These effects collectively contribute to its antimicrobial efficacy.

Molecular Mechanism

The molecular mechanism of dibrompropamidine isetionate involves multiple interactions at the molecular level. The compound binds to bacterial and fungal cell membranes, increasing their permeability and causing cell death . It also inhibits enzymes involved in cell wall synthesis, such as transpeptidases, by binding to their active sites . Additionally, dibrompropamidine isetionate can bind to DNA, preventing replication and transcription . These interactions collectively disrupt essential cellular processes, leading to microbial death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibrompropamidine isetionate change over time. The compound is relatively stable under standard conditions, but its antimicrobial activity can decrease with prolonged exposure to light and heat . Degradation products may form over time, potentially reducing its efficacy . Long-term studies have shown that dibrompropamidine isetionate can have lasting effects on cellular function, including persistent inhibition of microbial growth and alterations in gene expression .

Dosage Effects in Animal Models

The effects of dibrompropamidine isetionate vary with different dosages in animal models. At low doses, the compound effectively inhibits microbial growth without causing significant toxicity . At higher doses, it can cause adverse effects such as skin irritation and necrosis . Threshold effects have been observed, where a minimum concentration is required to achieve antimicrobial activity . Toxicity studies in animal models have shown that high doses of dibrompropamidine isetionate can lead to systemic toxicity and organ damage .

Metabolic Pathways

Dibrompropamidine isetionate is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions . The compound can also interact with cofactors such as NADH and FADH2, affecting metabolic flux and altering metabolite levels . These interactions can influence the overall metabolic state of the cell and contribute to its antimicrobial activity.

Transport and Distribution

Within cells and tissues, dibrompropamidine isetionate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . The compound may also interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, dibrompropamidine isetionate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its antimicrobial effects .

Subcellular Localization

Dibrompropamidine isetionate exhibits specific subcellular localization, which influences its activity and function. The compound can localize to the cell membrane, where it disrupts membrane integrity and increases permeability . It can also accumulate in the nucleus, where it binds to DNA and inhibits transcription . Post-translational modifications and targeting signals may direct dibrompropamidine isetionate to specific organelles, enhancing its antimicrobial efficacy .

属性

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZACJASHKPPTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Br2N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210332 | |

| Record name | Dibromopropamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-87-9 | |

| Record name | Dibromopropamidine isethionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromopropamidine isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

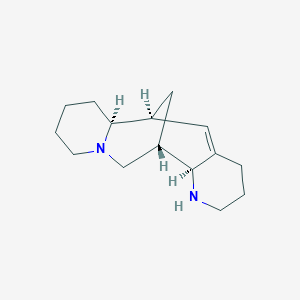

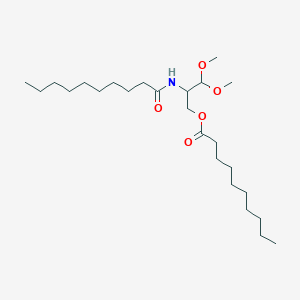

![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

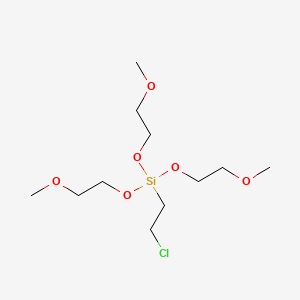

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)